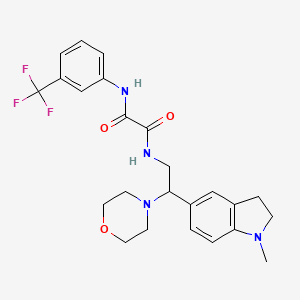
4-methyl-N-(4-methylbenzyl)-N'-phenyltetrahydro-1(2H)-pyrazinecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-methyl-N-(4-methylbenzyl)-N'-phenyltetrahydro-1(2H)-pyrazinecarboximidamide, also known as MPPT, is a chemical compound that has been studied for its potential use in scientific research. MPPT is a selective antagonist of the trace amine-associated receptor 1 (TAAR1), a G protein-coupled receptor that is expressed in various regions of the brain, including the mesocorticolimbic dopamine system.
Scientific Research Applications
Pyrazine Derivatives: Broad Pharmacological Effects
Pyrazine derivatives, like 4-methyl-N-(4-methylbenzyl)-N'-phenyltetrahydro-1(2H)-pyrazinecarboximidamide, have a wide spectrum of pharmacological properties. Research highlights their significant effects as antibacterial, antifungal, antimycobacterial, anti-inflammatory, analgesic, anticancer for various types, antidiabetic, arteriosclerosis treatment, and antiviral agents. This diverse range of effects has sparked increasing interest in the pyrazine core, prompting further studies to rationalize these biological activities and develop clinically relevant compounds (Ferreira & Kaiser, 2012).
Pyrazine Derivatives in Therapeutics
The therapeutic potential of pyrazine derivatives is vast. They are recognized for their antimycobacterial, antibacterial, antifungal, antidiabetic, diuretic, anticancer, antiviral, hypnotic, and analgesic properties. With a significant number of investigated compounds, pyrazine-based drugs are expected to contribute to pharmaceuticals soon. Especially promising are inhibitors of protein kinases (for antiproliferative applications) and inhibitors of β-secretase (for Alzheimer’s disease treatment) (Doležal & Zítko, 2015).
Heterocyclic Compound Synthesis
4-methyl-N-(4-methylbenzyl)-N'-phenyltetrahydro-1(2H)-pyrazinecarboximidamide, being a derivative of pyrazine, is part of the heterocyclic compounds, which are crucial in synthesizing a variety of heterocyclic compounds like pyrazolo-imidazoles, -thiazoles, spiropyridines, spiropyrroles, spiropyrans, and others. These compounds have significant applications in heterocyclic and dyes synthesis, offering mild reaction conditions for generating versatile cynomethylene dyes from a broad range of precursors, including amines, α-aminocarboxylic acids, phenols, and others (Gomaa & Ali, 2020).
Optoelectronic Applications
The incorporation of pyrazine derivatives into π-extended conjugated systems is highly valuable for creating novel optoelectronic materials. These derivatives, including 4-methyl-N-(4-methylbenzyl)-N'-phenyltetrahydro-1(2H)-pyrazinecarboximidamide, are used in luminescent small molecules and chelate compounds, crucial for photo- and electroluminescence applications. Their presence in materials for organic light-emitting diodes, including white OLEDs and highly efficient red phosphorescent OLEDs, is noteworthy. They also show potential as structures for nonlinear optical materials and colorimetric pH sensors (Lipunova et al., 2018).
properties
IUPAC Name |
4-methyl-N'-[(4-methylphenyl)methyl]-N-phenylpiperazine-1-carboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4/c1-17-8-10-18(11-9-17)16-21-20(22-19-6-4-3-5-7-19)24-14-12-23(2)13-15-24/h3-11H,12-16H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHENVOUBMZMQCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN=C(NC2=CC=CC=C2)N3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-(4-methylbenzyl)-N'-phenyltetrahydro-1(2H)-pyrazinecarboximidamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2426654.png)
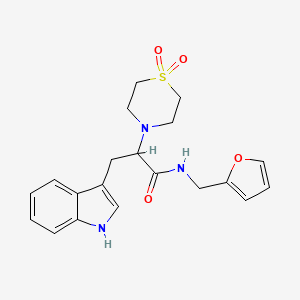
![3-[(2-Bromophenoxy)methyl]-4-methoxybenzaldehyde](/img/structure/B2426657.png)
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-phenylquinoline-4-carboxamide](/img/structure/B2426660.png)
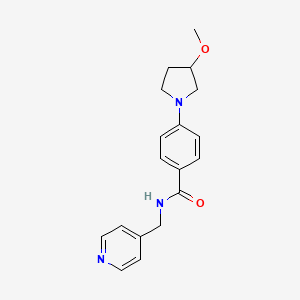

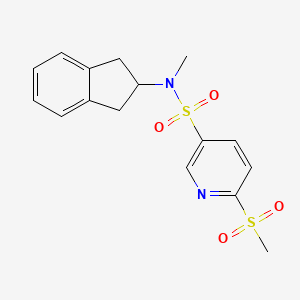
![N-(4-bromophenyl)-2-[(2E)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B2426665.png)
![(2E)-2-Cyano-2-[1-(2-methylpropyl)-2-oxoindol-3-ylidene]-N-(2-phenoxyphenyl)acetamide](/img/structure/B2426666.png)
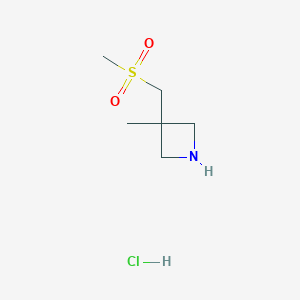

![5-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2426671.png)
![2-(4-Methoxyphenyl)-1-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B2426674.png)
